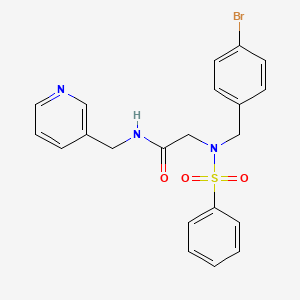
N-(4-bromobenzyl)-N-(phenylsulfonyl)glycine
Descripción general
Descripción
N-(4-bromobenzyl)-N-(phenylsulfonyl)glycine, commonly known as BPPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPG is a glycine derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Aplicaciones Científicas De Investigación
BPPG has been studied for its potential applications in various fields, including neuroscience, drug discovery, and protein crystallography. In neuroscience, BPPG has been used as a tool to study the function of mGluR4 receptors, which are involved in the regulation of neurotransmitter release. BPPG has also been studied for its potential use in drug discovery, as it has been shown to bind to other proteins besides mGluR4. Additionally, BPPG has been used in protein crystallography studies to aid in the determination of protein structures.
Mecanismo De Acción
BPPG is an allosteric modulator of mGluR4 receptors, which are G protein-coupled receptors that are involved in the regulation of neurotransmitter release. BPPG binds to a specific site on the receptor, causing a conformational change that leads to the inhibition of neurotransmitter release. This mechanism of action has been extensively studied, and BPPG has been shown to be a highly selective modulator of mGluR4 receptors.
Biochemical and Physiological Effects:
BPPG has been shown to have a number of biochemical and physiological effects. In addition to its role as an allosteric modulator of mGluR4 receptors, BPPG has been shown to inhibit the activity of other proteins, including carbonic anhydrase and human carbonic anhydrase II. BPPG has also been shown to have anti-inflammatory effects, as it inhibits the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPPG has a number of advantages for lab experiments. It is a highly selective modulator of mGluR4 receptors, which makes it a useful tool for studying the function of these receptors. Additionally, BPPG has been shown to be relatively stable in solution, which makes it easy to work with in the lab. However, there are also some limitations to using BPPG in lab experiments. For example, BPPG has a relatively short half-life, which can make it difficult to study its effects over long periods of time.
Direcciones Futuras
There are a number of future directions for research on BPPG. One area of interest is the development of new allosteric modulators of mGluR4 receptors, which could have potential therapeutic applications in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BPPG, as well as its potential applications in drug discovery and protein crystallography. Finally, there is also interest in developing new synthetic methods for BPPG that could make it easier to produce on a larger scale.
Propiedades
IUPAC Name |
2-[benzenesulfonyl-[(4-bromophenyl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c16-13-8-6-12(7-9-13)10-17(11-15(18)19)22(20,21)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYXWXSNROROJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B3484139.png)


![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3484168.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-difluorophenyl)-N~2~-methylglycinamide](/img/structure/B3484174.png)
![4-bromo-N-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3484180.png)

![1-{[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B3484200.png)
![2-(3,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B3484204.png)
![4-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B3484205.png)
![N-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycine](/img/structure/B3484211.png)

![4-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3484235.png)
![4,4'-[(2-hydroxy-1,3-propanediyl)bis(oxy)]bis(3-methoxybenzaldehyde)](/img/structure/B3484249.png)